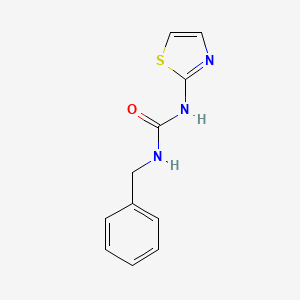![molecular formula C16H16N2O3 B5343700 2-[(3-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B5343700.png)
2-[(3-methoxybenzoyl)amino]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-methoxybenzoyl)amino]-N-methylbenzamide, also known as N-(3-methoxybenzoyl)-N'-methylbenzamide or simply MMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. MMMA is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
作用機序
The mechanism of action of MMMA is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. One study found that MMMA inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study found that MMMA inhibits the activation of the Akt signaling pathway, which is known to play a key role in cancer cell survival.
Biochemical and Physiological Effects
In addition to its antitumor activity, MMMA has been shown to exhibit a range of other biochemical and physiological effects. Studies have found that MMMA exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MMMA has also been shown to exhibit antiviral activity against several viruses, including the influenza virus and the herpes simplex virus.
実験室実験の利点と制限
One of the main advantages of using MMMA in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. In addition, MMMA is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using MMMA in lab experiments is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for research on MMMA. One area of research is in the development of new cancer therapies that incorporate MMMA as a key component. Another area of research is in the exploration of MMMA's potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders. Finally, future research could focus on the development of new synthetic methods for MMMA that are more efficient and environmentally friendly.
合成法
The synthesis of MMMA involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting compound is then reacted with 2-[(3-methoxybenzoyl)amino]-N-methylbenzamidemethylbenzamide in the presence of a base such as triethylamine to yield MMMA. The overall reaction can be represented as follows:
科学的研究の応用
MMMA has been the subject of numerous scientific studies due to its potential applications in the development of new drugs and therapies. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that MMMA exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, MMMA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-17-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSQUAOHWCVGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B5343619.png)
![methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5343625.png)

![4-[(2-methylpyridin-3-yl)oxy]-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5343627.png)
![N-ethyl-3-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]-N-phenylpropanamide](/img/structure/B5343635.png)

![N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5343661.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide](/img/structure/B5343676.png)
![N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide](/img/structure/B5343681.png)

![3-(allylthio)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343692.png)
![{4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5343706.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343715.png)
![4-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B5343719.png)